N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide
Description
N-(4-Chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked 2,2-dimethylimidazole core substituted with a 4-methylphenyl group. The 4-chlorophenyl acetamide moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and hydrophobic interactions. The compound’s structure is distinguished by the 2,2-dimethyl substitution on the imidazole ring, which introduces steric hindrance and may influence conformational stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-13-4-6-14(7-5-13)18-19(24-20(2,3)23-18)26-12-17(25)22-16-10-8-15(21)9-11-16/h4-11H,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDOHASHNZPVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)Cl)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and empirical findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a chlorophenyl group , an imidazole ring , and a sulfanylacetamide moiety , which contribute to its unique properties. The synthesis typically involves multi-step reactions starting from simple precursors. The key steps include:
- Formation of the Imidazole Ring : This is achieved through the condensation of suitable aldehydes and amines.
- Introduction of the Chlorophenyl Group : This can be accomplished via nucleophilic substitution reactions.
- Attachment of the Sulfanylacetamide Moiety : The final step generally involves reacting the imidazole derivative with 2-chloroacetamide.
The biological activity of this compound is believed to result from its interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring may facilitate binding to various biological macromolecules, modulating biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with imidazole structures can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus .
| Compound | Tested Microorganisms | Activity Level |
|---|---|---|
| 1 | E. coli | Moderate |
| 2 | Staphylococcus aureus | High |
Anticancer Activity
The compound has also been explored for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins .
Case Studies and Empirical Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal tested several derivatives of imidazole against common pathogens. Results indicated that compounds similar to this compound showed significant inhibitory effects on bacterial growth, particularly against Gram-positive strains .
- Anticancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent . Further investigations are needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Imidazole | 2,2-Dimethyl, 5-(4-methylphenyl) | ~375.9 (estimated) | Steric hindrance from dimethyl groups; potential for conformational rigidity. |
| N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide | Imidazole | 1-Methyl, 5-phenyl | 353.85 | Flexible imidazole core with phenyl substitution. |
| OLC-12 | Triazole | 4-Ethyl, 5-(4-pyridinyl), 4-isopropylphenyl | ~400 (estimated) | Orco agonist activity; pyridinyl enhances π-π interactions. |
| Cyazofamid | Imidazole | 4-Chloro, 2-cyano, N,N-dimethyl sulfonamide | 324.78 | Agricultural fungicide; sulfonamide linkage critical for activity. |
| Compound I (Diaminopyrimidinyl) | Pyrimidine | 4,6-Diamino | 337.79 | Enhanced hydrogen bonding; planar crystal packing. |
Research Findings and Implications
- Crystallographic Insights :
- The target compound’s dimethylimidazole core likely adopts a less planar conformation compared to pyrimidine-based analogs, as seen in dihedral angles (~42°–77°) for related structures .
- Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the acetamide-thioether linkage, a feature shared with pyrimidine and pyrazole derivatives .
- The 4-chlorophenyl group is a recurring motif in bioactive compounds, enhancing binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
